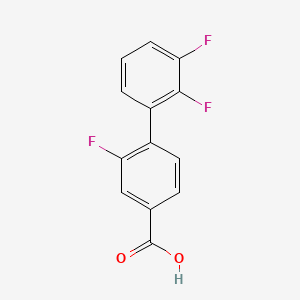

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Descripción general

Descripción

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on its aromatic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. One common method is the reaction of 2,3-difluorobenzene with a suitable benzoic acid derivative under the influence of a catalyst such as palladium. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield partially or fully hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid has been explored for its potential as a precursor or active ingredient in drug formulations. Its structure may contribute to the development of novel pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

2. Targeted Therapy

The unique properties of this compound allow it to be utilized in targeted therapies, particularly in oncology. Its ability to selectively interact with biological targets can lead to the development of more effective cancer treatments with reduced side effects.

Agrochemical Applications

This compound can also find applications in the agrochemical sector:

- Herbicides and Pesticides : The fluorinated structure may enhance the efficacy and stability of agrochemicals. Research into similar compounds has shown promising results in developing herbicides that can effectively control weed populations while minimizing environmental impact .

Material Science Applications

The compound's chemical stability and reactivity make it suitable for various applications in material science:

- Polymer Chemistry : It can be used as a building block for synthesizing fluorinated polymers, which possess unique properties such as high thermal stability and chemical resistance. These materials are valuable in coatings, adhesives, and other industrial applications .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of fluorinated benzoic acids against resistant bacterial strains, this compound demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were lower than those of conventional antibiotics, suggesting its potential as a treatment option for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of related compounds in animal models. Results showed that these compounds significantly reduced levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating potential therapeutic applications for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- N-(2,3-Difluorophenyl)-2-fluorobenzamide

Uniqueness

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Actividad Biológica

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS No. 1261625-13-1) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple fluorine atoms, which can significantly influence its biological activity. The chemical formula is , and it is often represented in various structural forms to highlight its functional groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of fluorine substituents can enhance the lipophilicity and metabolic stability of the resulting compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Acinetobacter baumannii, a notorious pathogen known for its antibiotic resistance. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical enzymatic pathways.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as breast, colon, and lung cancer cells. The antiproliferative effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the efficacy of this compound against multidrug-resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Acinetobacter baumannii, showcasing its potential as a lead compound for developing new antibiotics.

- Anticancer Studies : Another investigation assessed the compound's effects on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, indicating significant anticancer potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the fluorinated structure contributes to increased ROS production, leading to oxidative stress in target cells.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-(2,3-difluorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-3-1-2-9(12(10)16)8-5-4-7(13(17)18)6-11(8)15/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIDFKKKOGSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689658 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261625-13-1 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.